REACTION_SMILES
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[CH3:11][O:12][CH2:13][CH2:14][O:15][CH3:16].[Cl:17][c:18]1[n:19][cH:20][n:21][c:22]([Cl:24])[cH:23]1.[F:1][c:2]1[c:3]([B:8]([OH:9])[OH:10])[cH:4][cH:5][cH:6][cH:7]1.[OH2:25]>>[F:1][c:2]1[c:3](-[c:22]2[n:21][cH:20][n:19][c:18]([Cl:17])[cH:23]2)[cH:4][cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCOC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1cc(Cl)ncn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OB(O)c1ccccc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Fc1ccccc1-c1cc(Cl)ncn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |